(S)-2,5-Dioxopyrrolidin-1-yl (tetrahydrofuran-2-yl) carbonate
Description
Properties
Molecular Formula |
C9H11NO6 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) [(2S)-oxolan-2-yl] carbonate |
InChI |
InChI=1S/C9H11NO6/c11-6-3-4-7(12)10(6)16-9(13)15-8-2-1-5-14-8/h8H,1-5H2/t8-/m0/s1 |
InChI Key |
CBOQJTWGCLCTFN-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CC(OC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Biological Activity
(S)-2,5-Dioxopyrrolidin-1-yl (tetrahydrofuran-2-yl) carbonate, with CAS number 138499-08-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies, including in vitro and in vivo analyses, and summarizes findings related to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₁O₆ |
| Molecular Weight | 229.19 g/mol |
| Purity | ≥ 95% |
| Boiling Point | 338.736 °C |
| Storage Conditions | Store at 2-8 °C |
This compound exhibits a range of biological activities primarily attributed to its interaction with cellular pathways. Its mechanism of action is believed to involve modulation of enzyme activity and interaction with cellular receptors.
In Vitro Studies
In vitro studies have demonstrated that this compound has significant effects on various cancer cell lines. For instance, research indicates that it can reduce cell viability in ovarian cancer cell lines by over 60% when compared to untreated controls. The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity .
In Vivo Studies
Recent in vivo studies involving mouse models have shown promising results. Tumor-bearing mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The compound's pharmacokinetics were also evaluated, revealing an approximate half-life of 45 minutes post-administration .
Case Studies
Case Study 1: Ovarian Cancer Treatment
A study involving the administration of this compound in a mouse model of ovarian cancer showed a marked decrease in tumor growth rates. Mice treated with the compound demonstrated a 61% reduction in tumor volume after four weeks of treatment compared to untreated mice .
Case Study 2: Toxicology Assessment
In toxicity assessments, the compound was found to have a favorable safety profile. Mice tolerated high doses without significant adverse effects observed in vital organs. Histopathological examinations revealed no major organ damage, suggesting that the compound could be a viable candidate for further clinical development .
Scientific Research Applications
Drug Development
(S)-2,5-Dioxopyrrolidin-1-yl (tetrahydrofuran-2-yl) carbonate has been explored for its potential as a pharmacological agent due to its ability to interact with biological systems effectively. The compound's structure allows it to serve as a versatile building block for the synthesis of various bioactive molecules.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties against several viruses. A study focusing on modified pyrrolidinyl carbonates showed promising results in inhibiting viral replication, suggesting that further structural modifications could enhance efficacy against specific viral targets .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies indicated that certain derivatives possess significant antifungal properties against pathogenic fungi, which are critical in agricultural settings.
Data Table: Antifungal Activity of Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Compound A | Fusarium graminearum | 7.65 |
| Compound B | Rhizoctonia solani | 9.97 |
| Compound C | Botrytis cinerea | 6.04 |
| Compound D | Colletotrichum capsici | 6.66 |
These findings highlight the potential of this compound derivatives in developing new antifungal agents .
Polymer Synthesis
The compound has been utilized in the synthesis of biodegradable polymers due to its carbonate functional group, which can facilitate polymerization reactions. These polymers are of particular interest for environmentally friendly applications.
Case Study: Biodegradable Polymers
A recent study demonstrated the use of this compound in creating polycarbonates with enhanced mechanical properties and biodegradability. The resulting materials showed promise for applications in packaging and medical devices .
Chemical Reactions
This compound serves as a valuable reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions and acylation processes.
Data Table: Reaction Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Room Temperature, 24h | 85 |
| Acylation Reaction | Reflux, 6h | 90 |
These results indicate the compound's effectiveness as a reagent in various synthetic pathways .
Chemical Reactions Analysis
General Reactivity Profile
The compound acts as an electrophilic carbonyl transfer agent due to the electron-withdrawing succinimide group, which activates the carbonate for nucleophilic attack. Key reaction pathways include:
-
Amine Carbamoylation : Primary/secondary amines react via nucleophilic substitution to form stable carbamate bonds (R-NH-CO-O-THF).
-
Hydroxyl Group Activation : Converts alcohols into mixed carbonates for subsequent displacement reactions.
-
Controlled Hydrolysis : Slow decomposition in aqueous media (pH-dependent), limiting its utility in biological systems without stabilization.
Amine Coupling Kinetics
Reactions with amines follow second-order kinetics, with rate constants influenced by steric and electronic factors. A representative study using analogous NHS carbonates (e.g., TCO-TTP) demonstrated:
| Amine Type | Rate Constant (k₂, M⁻¹·s⁻¹) | Conditions | Source |
|---|---|---|---|
| Aromatic amines (e.g., aniline) | 27 | pH 7.4, 25°C | |
| Aliphatic amines | 1,087 | pH 8.0, 0°C |
Note: Data extrapolated from structurally similar NHS carbonates .
Mechanistic Pathway
The reaction proceeds through a two-step process:
-
Nucleophilic Attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Succinimide Departure : Collapse of the intermediate releases the NHS leaving group, yielding the carbamate product.
textR-NH₂ + (S)-NHS-THF-carbonate → R-NH-CO-O-THF + NHS
Peptide and Polymer Functionalization
The compound is used to introduce tetrahydrofuran-linked carbamates in:
-
Peptide Synthesis : Site-specific modification of lysine residues or N-termini .
-
Dendrimer Crosslinking : Forms pH-stable linkages in polymeric architectures .
Protecting Group Chemistry
Its tetrahydrofuran component enables chiral induction in asymmetric synthesis. For example:
-
Tempoc Derivative Synthesis : Facilitates stereoselective protection of amines in natural product synthesis .
Benchmark Reaction with Phenethylamine
A model reaction under optimized conditions yielded 68% carbamate product :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/DCM (3:1) |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 18 hours |
Stability Profile
-
Hydrolytic Stability : Half-life of 4 hours in pH 7.4 buffer at 37°C .
-
Thermal Stability : Decomposes above 60°C via retro-carbonate pathway.
Structural and Stereochemical Considerations
The (S)-configured tetrahydrofuran ring imposes steric constraints, directing nucleophilic attack to the Re face of the carbonate carbonyl. This stereoelectronic effect is critical for enantioselective synthesis applications .
Comparative Reactivity
The compound’s reactivity is benchmarked against other NHS carbonates:
| Reagent | Relative Rate (vs. Target) | Key Difference |
|---|---|---|
| Bis(2,5-dioxopyrrolidin-1-yl) carbonate | 1.5× faster | Higher electrophilicity |
| 4-Nitrophenyl carbonate | 0.3× slower | Poor leaving group ability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(S)-2,5-Dioxopyrrolidin-1-yl (tetrahydrofuran-2-yl) carbonate” are compared below with five analogous compounds identified in the literature. Key differentiating factors include functional groups, stereochemistry, and molecular complexity.
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Findings:
Functional Group Influence on Reactivity: The carbonate linkage in the target compound and CAS 253265-97-3 offers intermediate reactivity between esters and anhydrides. Carbonates hydrolyze faster than esters (e.g., CAS 860035-10-5) under basic conditions but slower than NHS-activated carboxylates . Thienoimidazole-containing analogs (similarity 1.00 and 0.89) mimic biotin’s structure, suggesting applications in affinity tagging or targeting biotin-dependent enzymes .
Stereochemical and Structural Impact: The (S)-THF configuration in the target compound may enhance enantioselective interactions, critical for chiral drug synthesis. Ester-based analogs (similarity 0.81) lack stereochemical complexity, favoring simpler synthesis but limiting applications in enantioselective processes .
Stability and Storage :
- The target compound’s refrigeration requirement (2–8°C) contrasts with ester derivatives, which are often stable at room temperature. This implies greater susceptibility to thermal or hydrolytic degradation in the target .
Applications :
- High-similarity compounds (1.00) are suited for bioconjugation (NHS-mediated amine coupling) or prodrug activation.
- Lower-similarity esters (0.81) may prioritize rapid or delayed release profiles due to ester hydrolysis kinetics .
Preparation Methods
Reaction Mechanism and Conditions
-
Chloroformate Activation : (S)-Tetrahydrofuran-2-ol reacts with triphosgene or ethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C to form the corresponding chloroformate intermediate.
-
NHS Coupling : The intermediate is treated with NHS in the presence of a base such as triethylamine (TEA) or pyridine, facilitating nucleophilic substitution to yield the target carbonate.
Optimization Insights
-
Solvent Selection : Tetrahydrofuran (THF) or DCM is preferred for solubility and reaction homogeneity.
-
Temperature Control : Maintaining subambient temperatures (-5°C to +5°C) minimizes side reactions, such as racemization or over-carbonylation.
-
Purification : Post-reaction extraction with hydrocarbon solvents (e.g., toluene) and subsequent thin-film distillation under reduced pressure (heat medium: 130°C) achieves >99% chemical purity.
Table 1: Representative Conditions for Chloroformate-Mediated Synthesis
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Starting Material | (S)-Tetrahydrofuran-2-ol | |
| Chloroformate Agent | Triphosgene | |
| Solvent | DCM/THF | |
| Reaction Temperature | -5°C to +5°C | |
| Yield | 76–89% | |
| Optical Purity (e.e.) | 99.5% |
Mitsunobu Reaction for Stereospecific Coupling
The Mitsunobu reaction enables the direct coupling of (S)-tetrahydrofuran-2-ol with NHS under mild conditions, preserving the stereochemical integrity of the chiral center.
Protocol Overview
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the oxidative coupling in THF or ether solvents.
-
Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. Silica gel chromatography isolates the carbonate with minimal racemization.
Advantages and Limitations
-
Stereochemical Fidelity : The Mitsunobu reaction retains the (S)-configuration due to its concerted mechanism.
-
Scalability Challenges : High reagent costs and phosphine oxide byproducts complicate industrial-scale production.
Table 2: Mitsunobu Reaction Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Coupling Agents | DEAD, PPh₃ | |
| Solvent | THF | |
| Reaction Time | 12–24 hours | |
| Yield | 65–78% | |
| Optical Purity (e.e.) | 99.2–99.5% |
Catalytic Asymmetric Synthesis
Emerging strategies employ chiral catalysts to induce asymmetry during carbonate formation, circumventing the need for pre-formed enantiomerically pure starting materials.
Key Developments
-
Organocatalytic Approaches : Bifunctional thiourea catalysts promote the dynamic kinetic resolution of racemic tetrahydrofuran-2-ol, achieving >90% e.e. in model reactions.
-
Metal-Catalyzed Carbonylation : Palladium complexes with chiral ligands (e.g., BINAP) facilitate enantioselective carbonylative coupling, though yields remain moderate (50–60%).
Industrial Considerations
-
Cost vs. Efficiency : While catalytic methods reduce reliance on chiral pools, high catalyst loadings (5–10 mol%) and prolonged reaction times limit practicality.
-
Purification : Distillation or recrystallization from ether/hexane mixtures ensures compliance with pharmaceutical-grade purity standards.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Yield (%) | Optical Purity (e.e.%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroformate-Mediated | 76–89 | 99.5 | High | Moderate |
| Mitsunobu Reaction | 65–78 | 99.2–99.5 | Moderate | Low |
| Catalytic Asymmetric | 50–60 | 90–95 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
